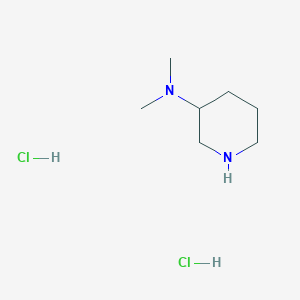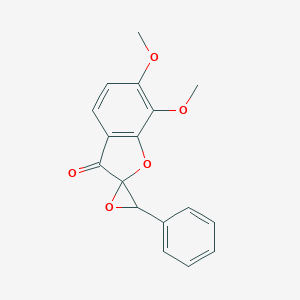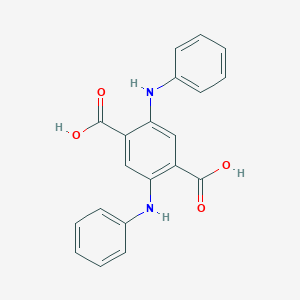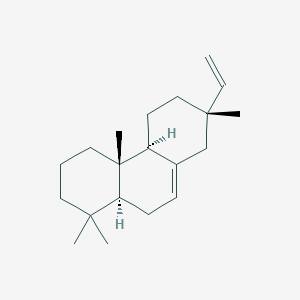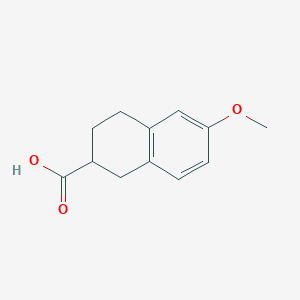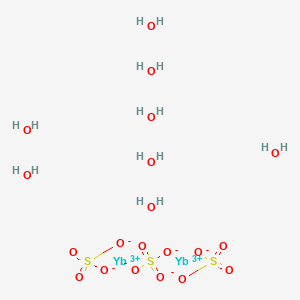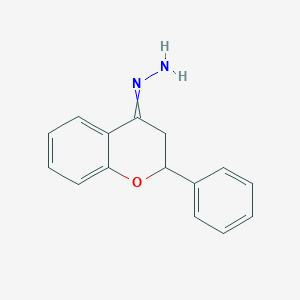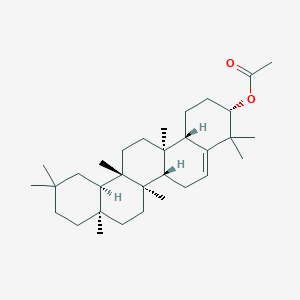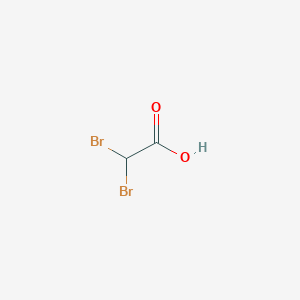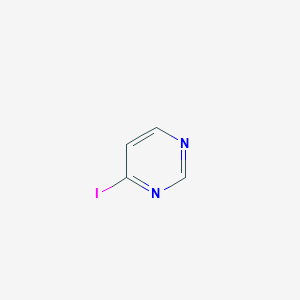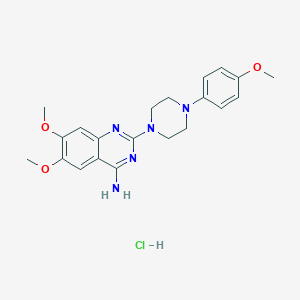
4-Quinazolinamine, 6,7-dimethoxy-2-(4-(4-methoxyphenyl)-1-piperazinyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Quinazolinamine, 6,7-dimethoxy-2-(4-(4-methoxyphenyl)-1-piperazinyl)-, monohydrochloride is a compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound is commonly referred to as Pimavanserin and is currently approved by the FDA for the treatment of Parkinson's disease psychosis. In
Scientific Research Applications
Pimavanserin has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. One of the most promising areas of research is the treatment of Parkinson's disease psychosis, which is a common complication of Parkinson's disease. Pimavanserin has been shown to be effective in reducing the symptoms of psychosis without worsening motor symptoms. Additionally, Pimavanserin has been studied for its potential use in the treatment of Alzheimer's disease, schizophrenia, and depression.
Mechanism Of Action
Pimavanserin is a selective serotonin 5-HT2A receptor inverse agonist and antagonist. It works by blocking the activity of the 5-HT2A receptors, which are responsible for the hallucinations and delusions commonly associated with Parkinson's disease psychosis. By blocking these receptors, Pimavanserin reduces the symptoms of psychosis without affecting the motor symptoms of Parkinson's disease.
Biochemical And Physiological Effects
Pimavanserin has been shown to have a good safety profile and is generally well-tolerated by patients. The most common side effects reported include peripheral edema, nausea, and confusion. Pimavanserin does not have any significant effects on the cardiovascular system or the central nervous system.
Advantages And Limitations For Lab Experiments
Pimavanserin has several advantages for use in lab experiments. It has a well-defined mechanism of action, which makes it easy to study in vitro and in vivo. Additionally, Pimavanserin has a good safety profile, which makes it suitable for use in animal studies. However, Pimavanserin is a relatively new compound, and more research is needed to fully understand its pharmacokinetics and pharmacodynamics.
Future Directions
There are several future directions for research on Pimavanserin. One area of interest is the potential use of Pimavanserin in the treatment of other neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia. Additionally, more research is needed to understand the long-term safety and efficacy of Pimavanserin in the treatment of Parkinson's disease psychosis. Finally, there is a need for the development of new and improved synthesis methods for Pimavanserin to make it more accessible for research purposes.
Conclusion:
In conclusion, Pimavanserin is a promising compound that has shown potential therapeutic applications in the treatment of Parkinson's disease psychosis and other neurological and psychiatric disorders. The synthesis method of Pimavanserin involves a multi-step process that requires careful optimization. Pimavanserin works by blocking the activity of the 5-HT2A receptors, which are responsible for the symptoms of psychosis. Pimavanserin has a good safety profile and is generally well-tolerated by patients. However, more research is needed to fully understand its pharmacokinetics and pharmacodynamics and to explore its potential use in other disorders.
Synthesis Methods
The synthesis of Pimavanserin involves a multi-step process that begins with the reaction of 4-methoxyphenylacetonitrile with ethyl 2-bromoacetate to form the corresponding ethyl ester. The resulting ethyl ester is then reacted with hydrazine hydrate to form the hydrazide intermediate. This intermediate is further reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form the quinazoline ring system. The final step involves the reaction of the quinazoline intermediate with 4-(4-methoxyphenyl)piperazine to form Pimavanserin.
properties
CAS RN |
132764-67-1 |
|---|---|
Product Name |
4-Quinazolinamine, 6,7-dimethoxy-2-(4-(4-methoxyphenyl)-1-piperazinyl)-, monohydrochloride |
Molecular Formula |
C21H26ClN5O3 |
Molecular Weight |
431.9 g/mol |
IUPAC Name |
6,7-dimethoxy-2-[4-(4-methoxyphenyl)piperazin-1-yl]quinazolin-4-amine;hydrochloride |
InChI |
InChI=1S/C21H25N5O3.ClH/c1-27-15-6-4-14(5-7-15)25-8-10-26(11-9-25)21-23-17-13-19(29-3)18(28-2)12-16(17)20(22)24-21;/h4-7,12-13H,8-11H2,1-3H3,(H2,22,23,24);1H |
InChI Key |
SLVCMNZMDOQPNS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NC4=CC(=C(C=C4C(=N3)N)OC)OC.Cl |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NC4=CC(=C(C=C4C(=N3)N)OC)OC.Cl |
Other CAS RN |
132764-67-1 |
synonyms |
6,7-dimethoxy-2-[4-(4-methoxyphenyl)piperazin-1-yl]quinazolin-4-amine hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



